molecular formula C22H23NO2 B2479096 2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol CAS No. 1268868-36-5

2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol

Cat. No.: B2479096
CAS No.: 1268868-36-5
M. Wt: 333.431
InChI Key: IMXPVDJTXSLWFX-UHFFFAOYSA-N
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Description

2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol is an organic compound with the molecular formula C23H25NO2 This compound features a benzylamino group and a benzyloxyphenyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol typically involves the reaction of benzylamine with 3-(benzyloxy)benzaldehyde in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A catalyst such as sodium borohydride or lithium aluminum hydride is often used to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Stirred-Tank Reactors (CSTR): To maintain consistent reaction conditions.

    Purification Steps: Including crystallization, filtration, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary amines.

    Substitution: The benzylamino and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation Products: Benzaldehyde derivatives.

    Reduction Products: Secondary amines.

    Substitution Products: Halogenated benzyl derivatives.

Scientific Research Applications

2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Involvement: Participating in metabolic or signaling pathways that influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)-1-(4-(benzyloxy)phenyl)ethanol: Similar structure with a different position of the benzyloxy group.

    2-(Benzylamino)-1-(3-(methoxy)phenyl)ethanol: Similar structure with a methoxy group instead of a benzyloxy group.

Uniqueness

2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-(benzylamino)-1-(3-phenylmethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c24-22(16-23-15-18-8-3-1-4-9-18)20-12-7-13-21(14-20)25-17-19-10-5-2-6-11-19/h1-14,22-24H,15-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXPVDJTXSLWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC(=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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